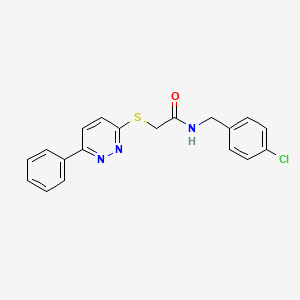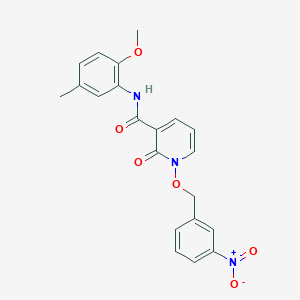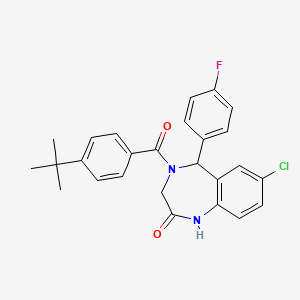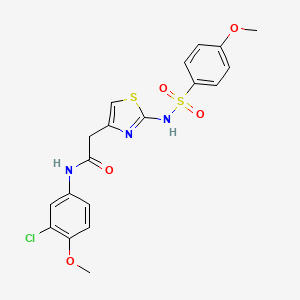![molecular formula C14H18FN3O3 B2957435 N-(2-fluorophenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 312319-51-0](/img/structure/B2957435.png)
N-(2-fluorophenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-fluorophenyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide” is a synthetic organic compound that features a fluorophenyl group and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-fluorophenyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide” typically involves the following steps:
Formation of the Fluorophenyl Intermediate: This can be achieved through the fluorination of a suitable phenyl precursor.
Attachment of the Ethanediamide Moiety: This step involves the reaction of the fluorophenyl intermediate with ethanediamide under controlled conditions.
Incorporation of the Morpholine Ring:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the ethanediamide moiety.
Reduction: Reduction reactions could target the fluorophenyl group or the carbonyl groups in the ethanediamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the fluorophenyl group or the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) could be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential use as a drug candidate for targeting specific enzymes or receptors.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, compounds like “N-(2-fluorophenyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide” might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-chlorophenyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide
- N-(2-bromophenyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide
- N-(2-methylphenyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide
Uniqueness
The presence of the fluorine atom in “N-(2-fluorophenyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide” could confer unique properties such as increased metabolic stability or altered binding affinity compared to its analogs with different substituents.
Propriétés
IUPAC Name |
N'-(2-fluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3/c15-11-3-1-2-4-12(11)17-14(20)13(19)16-5-6-18-7-9-21-10-8-18/h1-4H,5-10H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCFPGPRILPROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/new.no-structure.jpg)

![N-[2-hydroxy-4-(methylsulfanyl)butyl]cyclohexanecarboxamide](/img/structure/B2957357.png)

![2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2957361.png)


![2-(4-fluorophenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2957365.png)
![3-(4-methoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2957366.png)
![1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2957367.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2957369.png)
![2-(1-Ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole](/img/structure/B2957371.png)
![2-(3-fluorophenyl)-3-oxo-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2957373.png)

